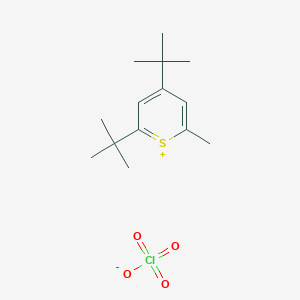

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

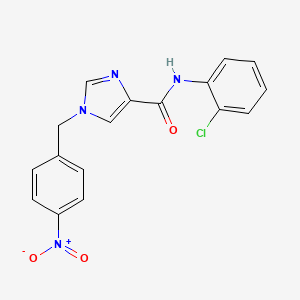

The compound “2,6-Di-tert-butyl-4-methylpyrylium perchlorate” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Its linear formula is C14H23O, and it has a molecular weight of 207.339 .

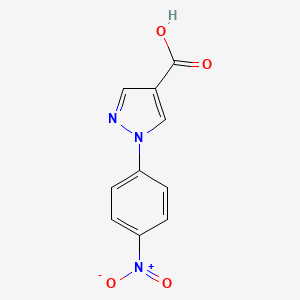

Molecular Structure Analysis

The molecular structure of “2,6-Di-tert-butyl-4-methylpyrylium perchlorate” is characterized by its linear formula C14H23O . For a similar compound, “2,4-Ditert butyl phenol (2,4-DTBP)”, its structure was characterized as C14H22O through 1H NMR analysis .Aplicaciones Científicas De Investigación

Synthesis of Macrocyclic Ligand Systems

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate: is utilized in the synthesis of macrocyclic ligand systems that bear phenolate pendent arms. These ligands are significant because they can form stable phenoxyl radicals found in some enzymatic active sites, such as photosystem II and galactose oxidase. The creation of these ligands aids in the stabilization of metal complexes and is crucial for the study of redox properties in biomimetic complexes .

Antioxidant Applications

This compound exhibits potent antioxidant properties, effectively suppressing oxidation and preventing material degradation. Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds, enhancing the durability and endurance of materials like plastics, rubber, and polymers .

Antifungal and Anticancer Properties

The compound has been studied for its antifungal activity against pathogens like Botrytis cinerea. Additionally, its cytotoxic activity has been evaluated using MCF-7 cells, a breast carcinoma cell line, indicating its potential effectiveness against cancer cells. This opens up avenues for its use in cancer research as a novel therapeutic agent .

Bioactivity in Agricultural Applications

In agriculture, 2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate could be used as a biological control agent. Its bioactive properties may offer an environmentally friendly approach to disease management in crops, reducing the reliance on chemical fungicides and mitigating their associated environmental and health impacts .

Fuel Additive and Stabilizer

The compound is used as a fuel additive in the petroleum industry. It is also employed in hydraulic fluids, turbine and gear oils, and jet fuels. Its stabilizing properties are particularly beneficial in diethyl ether and tetrahydrofuran, preventing peroxide formation .

Synthesis of Silanaphthalene Derivatives

It serves as a base in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives. These derivatives are important in the development of new materials with potential applications in electronics and photonics .

Catalysis in Organic Synthesis

2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate: is used in catalytic cycles, particularly in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives. This application is crucial in the field of organic synthesis, where it aids in the formation of complex organic molecules .

Stabilization of Organic Compounds

Lastly, the compound acts as a stabilizer for organic compounds, particularly in the presence of reactive species. This property is essential in the pharmaceutical industry, where the stability of drug compounds is of utmost importance .

Propiedades

IUPAC Name |

2,4-ditert-butyl-6-methylthiopyrylium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23S.ClHO4/c1-10-8-11(13(2,3)4)9-12(15-10)14(5,6)7;2-1(3,4)5/h8-9H,1-7H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERRXFCVIXHOQK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[S+]1)C(C)(C)C)C(C)(C)C.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2866028.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2866029.png)

![N-{[5-(pyrrolidin-1-ylsulfonyl)-2-thienyl]methyl}-2-furamide](/img/structure/B2866034.png)

![2-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2866037.png)

![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866041.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)